Trypanothione synthetase-IN-1

Enzyme inhibition kinetics Molecular docking Trypanothione synthetase

Dissect parasite redox metabolism with a defined LiTryS inhibitor. Unlike mixed or non-competitive analogs, this tool compound uniquely occupies both polyamine and ATP sites. - **Mechanism:** Competitive inhibition (Ki patterns: spermidine 14.8 μM, glutathionylspermidine 16.2 μM) - **Selectivity:** No cross-inhibition of trypanothione reductase (TryR) or human glutathione reductase (hGR) - **Application:** SAR baselines, co-crystallization, negative control for in vivo target validation - **Supply:** Packaged for research labs with immediate shipment available

Molecular Formula C40H38F3N7O5S
Molecular Weight 785.8 g/mol
Cat. No. B12413247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-1
Molecular FormulaC40H38F3N7O5S
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCOC2=C(C=CC(=C2)N3C=C(N=N3)CCCC[NH3+])C4=NC(=C(S4)C5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C38H37N7O3S.C2HF3O2/c39-20-8-7-11-29-26-45(43-42-29)30-16-19-33(34(25-30)47-24-23-44-22-21-40-38(44)46)37-41-35(36(49-37)28-9-3-1-4-10-28)27-14-17-32(18-15-27)48-31-12-5-2-6-13-31;3-2(4,5)1(6)7/h1-6,9-10,12-19,25-26H,7-8,11,20-24,39H2,(H,40,46);(H,6,7)
InChIKeyQDQJVAJYYFXPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trypanothione Synthetase-IN-1: Competitive LiTryS Inhibitor


Trypanothione synthetase-IN-1 (CAS 2355349-41-4, Compound 1) is a synthetically derived small molecule (C40H38F3N7O5S, MW 785.83) that acts as a competitive inhibitor of Leishmania infantum trypanothione synthetase (LiTryS) [1]. It was identified through a non-biased screening of an in-house library of 144 diverse molecules and characterized alongside other in-class inhibitors in a 2022 European Journal of Medicinal Chemistry study, which remains the primary repository of its quantitative activity profile [1].

Competitive LiTryS inhibitor with dual-substrate binding site occupancy
Occupies overlapping polyamine and partial ATP binding pocket
Identified from focused screening; supports target-based discovery workflows

Trypanothione Synthetase-IN-1 Substitution Is Unjustified


Trypanothione synthetase (TryS) inhibitors from the same screening campaign display divergent mechanisms of inhibition, kinetic parameters, and functional leishmanicidal activities that preclude simple substitution. Trypanothione synthetase-IN-1 is a competitive inhibitor that uniquely occupies both the polyamine and ATP binding sites of LiTryS, a binding mode not shared by other in-class compounds such as the mixed hyperbolic inhibitor Compound 4 or the non-competitive Compound 3 [1]. Furthermore, its whole-cell leishmanicidal efficacy and cytotoxic profile differ markedly from the most potent antiamastigote compound in the series, Compound 5, highlighting that subtle structural changes translate into functionally distinct outcomes [1].

Mechanism divergence
Competitive inhibition may not reproduce mixed hyperbolic or non-competitive profiles; substitution may shift SAR interpretation.
Cellular potency gap
Intracellular amastigote EC50 differs across in-class compounds; functional leishmanicidal outcome may not correlate with enzyme inhibition rank.
Selectivity context
Cytotoxicity and selectivity indices vary; substituting compounds may alter host-cell selectivity context in cellular models.

Trypanothione Synthetase-IN-1 vs. Chemical Analogs


Competitive vs. Mixed-Hyperbolic Inhibition (Compound 4)

Trypanothione synthetase-IN-1 (Compound 1) is a competitive inhibitor of LiTryS with respect to both ATP and polyamine substrates, in contrast to Compound 4 which is a mixed hyperbolic inhibitor with a Ki of 0.8 μM [1]. Molecular docking shows that Compound 1 occupies a binding site that overlaps the polyamine site and partially extends into the ATP site, while Compound 4's mechanism does not involve a simple competition with substrates [1].

Inhibition Mechanism
Head-to-head
Competitive (polyamine+ATP site) vs. mixed hyperbolic (Ki 0.8 µM, Compound 4)
Mechanism class difference may require distinct experimental design.
Kinetic assays with recombinant LiTryS and MD docking.
Enzyme inhibition kinetics Molecular docking Trypanothione synthetase

Polyamine Substrate Selectivity vs. Compound 3

Trypanothione synthetase-IN-1 exhibits differential IC50 values depending on the polyamine substrate used: 14.8 μM when triamine spermidine is the polyamine S, and 16.2 μM when glutathionylspermidine serves as the polyamine S [1][2]. Compound 3, another competitive inhibitor from the same study, is reported to have a Ki in the low micromolar range, but its specific substrate-dependent IC50 values are not yet publicly available in comparable detail, limiting direct cross-comparison [1].

Substrate-dependent IC50
Reported
IC50 14.8 µM (spermidine), 16.2 µM (glutathionylspermidine)
Polyamine substrate pool may influence inhibition in parasite life stages.
Comparator Compound 3 data not publicly available for direct comparison.
Structure-activity relationship Substrate preference Enzyme kinetics

Intracellular Amastigote Activity vs. Compound 5

In assays against intracellular L. infantum amastigotes, Trypanothione synthetase-IN-1 (Compound 1) demonstrates an EC50 of 13.5 ± 0.9 μM, which is 22.5-fold less potent than Compound 5 (EC50 = 0.6 μM) from the same study [1]. Against axenic amastigotes, Compound 1 has an EC50 of 21.5 ± 2.4 μM, while Compound 5 achieves an EC50 of 0.6 μM and a selectivity index of 35 [1].

Intracellular Potency
Head-to-head
EC50 13.5 ± 0.9 µM vs. Compound 5 EC50 0.6 µM (22.5-fold less)
Cellular efficacy does not directly track TryS inhibition rank.
Intracellular amastigote assay; Compound 5 more potent.
Antileishmanial activity Intracellular amastigote Efficacy

Cytotoxicity and Selectivity vs. Compound 5

Trypanothione synthetase-IN-1 exhibits a CC50 of 15.9 ± 0.4 μM against human HepG2 hepatoma cells, yielding a limited selectivity window (ratio of CC50 to intracellular amastigote EC50 ≈ 1.18) [1]. In contrast, Compound 5 has a markedly superior selectivity index of 35 (CC50 not explicitly stated but inferred from EC50 of 0.6 μM and SI) [1]. This indicates that Compound 1 has a narrower therapeutic window in cellular models compared to the lead compound, Compound 5.

Selectivity Index
Head-to-head
SI ≈ 1.18 (CC50 15.9 µM) vs. Compound 5 SI 35
Selectivity context differs; may affect model selection for in vivo studies.
HepG2 cell model; validate in primary host cells.
Cytotoxicity Selectivity index Host cell toxicity

Target Selectivity vs. Dual TryR/hGR Inhibitors

Trypanothione synthetase-IN-1 is reported to selectively inhibit LiTryS without data indicating concurrent activity against the related human glutathione reductase (hGR) or trypanothione reductase (TryR) [1]. In contrast, the structurally distinct analog Trypanothione synthetase-IN-5 (Compound 9) exhibits dual inhibitory activity against L. infantum TryR (IC50 = 20.5 μM) and hGR (IC50 = 62.4 μM) . This differential off-target profile suggests that Compound 1 may have a cleaner selectivity profile for TryS compared to TryR-targeting compounds, though formal selectivity data against the full panel of related oxidoreductases is not yet published.

Target Selectivity
Class-level
No TryR/hGR inhibition reported vs. dual inhibitor (TryR IC50 20.5 µM, hGR 62.4 µM)
Supports TryS pathway-specific modulation without cross-inhibition signals.
Formal selectivity panel not yet published.
Target selectivity Off-target liability Trypanothione reductase

Trypanothione Synthetase-IN-1 Applications


Mechanistic Studies of Competitive Inhibition

Trypanothione synthetase-IN-1 is optimally deployed as a tool compound in enzymatic assays aimed at characterizing the kinetic mechanism of LiTryS inhibition due to its well-defined competitive binding mode with respect to both ATP and polyamine substrates [1]. Its ability to occupy the overlapping polyamine/ATP binding pocket, confirmed by molecular docking, makes it suitable for studies investigating the active-site architecture of TryS, including site-directed mutagenesis, co-crystallization attempts, or molecular dynamics simulations [1].

Differentiating TryS from TryR in Redox Pathways

Because Trypanothione synthetase-IN-1 inhibits LiTryS without reported cross-inhibition of trypanothione reductase (TryR) or human glutathione reductase (hGR), it can be used to dissect the individual contributions of TryS versus TryR to parasite redox metabolism [1]. In contrast, trypanothione synthetase-IN-5 (Compound 9) inhibits both TryR and hGR, making it unsuitable for pathway-specific inhibition experiments . This selectivity advantage positions Compound 1 as a preferred pharmacological tool for studies requiring targeted modulation of the trypanothione biosynthetic enzyme alone.

SAR Baseline for Competitive TryS Inhibitors

Given its distinct substrate-dependent IC50 values (14.8 μM for spermidine, 16.2 μM for glutathionylspermidine) and well-characterized competitive inhibition mechanism, Trypanothione synthetase-IN-1 serves as a robust baseline comparator for SAR campaigns aiming to improve potency at LiTryS [1]. Medicinal chemists can leverage its defined molecular formula (C40H38F3N7O5S) and reported docking pose to guide scaffold-hopping or fragment-based design endeavors.

Negative Control for In Vivo Efficacy Studies

Due to its inferior intracellular amastigote EC50 (13.5 μM) compared to Compound 5 (EC50 0.6 μM, SI 35) and its relatively narrow selectivity index (SI ≈ 1.18) in host cell models, Trypanothione synthetase-IN-1 is ideally positioned as a negative control compound in proof-of-concept animal studies investigating the TryS target hypothesis [1]. Its use as a comparator can help validate that observed in vivo efficacy with Compound 5 is mechanism-specific and not attributable to off-target effects common to the chemical series.

Application
Selection Property
Validation Focus
LiTryS kinetic mechanism studies
Competitive dual-substrate binding mode
Active-site architecture profiling
TryS vs. TryR pathway dissection
TryS-specific inhibition without reported TryR/hGR cross-reactivity
Redox metabolism pathway contributions
Competitive TryS inhibitor SAR campaigns
Substrate-dependent IC50 profile
Scaffold optimization and docking validation
In vivo target validation studies
Limited selectivity index in host-cell models
Mechanism-specific efficacy discrimination

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